N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline
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Overview
Description
N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline is a chemical compound known for its utility in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a chloroacetyl group, a dioxolane ring, and a dimethylaniline moiety. It has been studied for its potential use as a herbicide and other applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 1,3-dioxolane to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of chloroacetyl chloride and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to an acetyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, acetyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline has been explored for several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new herbicides and pesticides.
Industry: It is used in the formulation of herbicidal compositions for agricultural applications.
Mechanism of Action
The mechanism of action of N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets. In herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the disruption of metabolic pathways and ultimately causing plant death. The chloroacetyl group plays a crucial role in binding to the active site of the target enzyme, while the dioxolane ring and dimethylaniline moiety contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2-ethyl-6-methylaniline: This compound is similar in structure but has an ethyl group instead of a dimethyl group.
N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-diethyl-aniline: This compound has two ethyl groups instead of methyl groups.
Uniqueness
N-alpha-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2,6-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for targeted interactions with enzymes, making it a valuable compound for herbicidal applications and other scientific research.
Properties
Molecular Formula |
C14H18ClNO3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(1,3-dioxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H18ClNO3/c1-10-4-3-5-11(2)14(10)16(12(17)8-15)9-13-18-6-7-19-13/h3-5,13H,6-9H2,1-2H3 |
InChI Key |
JPIAPIRTQWNVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2OCCO2)C(=O)CCl |
Origin of Product |
United States |
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